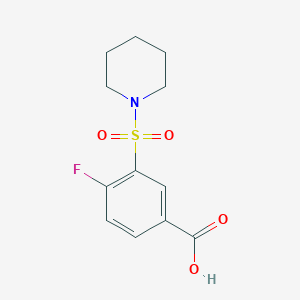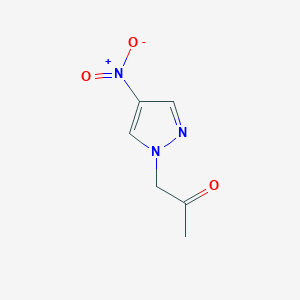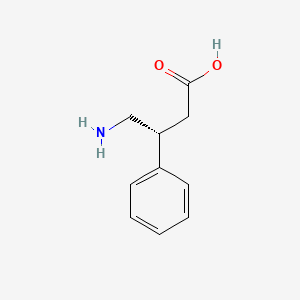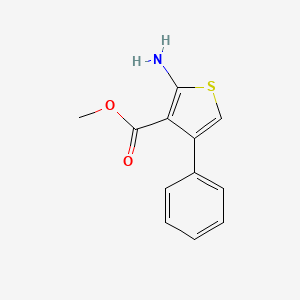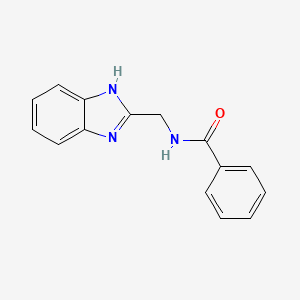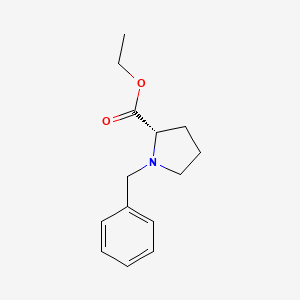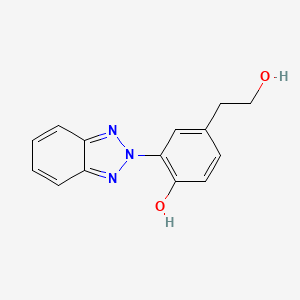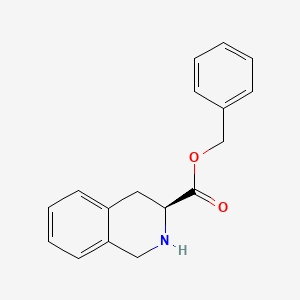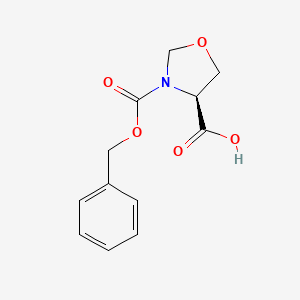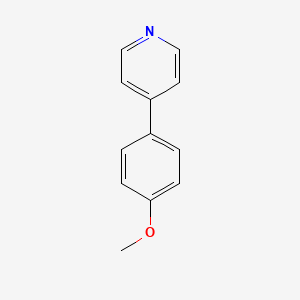
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone
Vue d'ensemble
Description
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is a chemical compound that has been investigated for its properties as an antibacterial agent and urease inhibitory effects . It has potential applications in synthesis . It has also been used as the main ligand in the synthesis of novel Sm (III) complexes, serving as a bridging ligand connecting different building blocks and chelating the central metal ion, resulting in high photoluminescence and good quantum yield .
Synthesis Analysis
The compound has been synthesized by adopting solution-precipitation method . The Houben-Hoesch reaction mechanism between benzene-1,3,5-triol and acetonitrile was used to synthesize the ligand 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (HDMPE) by adopting a conventional method .Molecular Structure Analysis
The molecular formula of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is C17H18O5 . Its molecular weight is 302.33 .Chemical Reactions Analysis
The compound has been used in the synthesis of novel Sm (III) complexes . These complexes exhibit pure sharp emission bands from the intra f–f transitions of samarium ion, 4 G 5/2 → 6 H 5/2 (564 nm), 4 G 5/2 → 6 H 7/2 (600 nm) and 4 G 5/2 → 6 H 9/2 (646 nm) on monitoring the excitation at 373 nm, in the solid state at room temperature .Physical And Chemical Properties Analysis
The compound has a linear formula of C17H18O5 . Its molecular weight is 302.33 .Applications De Recherche Scientifique
Photochemical Electron-Transfer Reactions : This compound is involved in photochemical electron-transfer reactions. Research has shown its potential in photoexcited cyanoanthracenes induced reactions, leading to various products through dimerizations, nucleophilic additions, and oxygenation reactions (Mattes & Farid, 1986).
Structural Studies : It has been studied for its crystal structure in certain compounds. For instance, the title compound was investigated in the context of the flavokavain B from the rhizome of Alpinia mutica Roxb. Its aromatic ring configuration and intramolecular hydrogen bonding were of particular interest (Sirat et al., 2010).
Chemical Synthesis and Reactions : The compound is significant in the chemical synthesis and reactions of various organic compounds. For example, it has been involved in the reaction of styrene with chlorine dioxide, leading to multiple reaction byproducts (Loginova, Chukicheva, & Kuchin, 2018).
Stereoselectivity in Chemical Reactions : It plays a role in the stereoselectivity of certain chemical reactions, such as the Paternò-Büchi reaction, affecting the product distribution and diastereoisomeric excess in such processes (D’Auria, Emanuele, & Racioppi, 2004).
Pharmacological Applications : Though specifically excluding drug use and side effects, it's worth noting that derivatives of this compound have been studied for their potential pharmacological actions, particularly in the context of anticonvulsant activity (Nitek et al., 2022).
Anti-tumor Applications : Some derivatives, such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, have been explored for their potent anti-tumor properties (Hayakawa et al., 2004).
Electrochemical Applications : The compound has relevance in electrochemical studies, such as the investigation of electron transfer pathways in the reduction of acetophenone (Zhao et al., 2011).
Orientations Futures
The compound has been used in the synthesis of novel Sm (III) complexes, which exhibit enhanced photoluminescence . These complexes might be promising candidates in advanced displays and lighting systems . Moreover, the antimicrobial and antioxidant activities of these complexes were studied, and the results reveal that complex C2 exhibited excellent antimicrobial and antioxidant activities . This suggests potential future directions in the development of antimicrobial and antioxidant agents.
Propriétés
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-12-9-14(18)16(15(10-12)20-2)13(17)8-11-6-4-3-5-7-11/h3-7,9-10,18H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWDJRBUBVCKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351018 | |
| Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone | |
CAS RN |
39604-66-5 | |
| Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',6'-Dimethoxy-2'-hydroxy-2-phenylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]imino}methyl)benzenol](/img/structure/B1348619.png)
